Icos-11-enamide
Description
Icos-11-enamide is a sphingolipid derivative characterized by a long-chain unsaturated acyl group. Structurally, it is defined as (Z)-N-[(E)-1,3,4-trihydroxyhexadec-8-en-2-yl]this compound, featuring a cis double bond at the 11th carbon of the icosyl chain and a hydroxylated sphingosine backbone . This compound is part of the ceramide family, which plays critical roles in cellular signaling, membrane structure, and apoptosis regulation. Its unsaturated acyl chain contributes to unique physicochemical properties, such as fluidity and interaction with lipid rafts, distinguishing it from saturated analogs .
Properties
IUPAC Name |
icos-11-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQTVBKPMHICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Icos-11-enamide can be synthesized through the condensation of (11Z)-icos-11-enoic acid with ammonia . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Icos-11-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the carbon adjacent to the amide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Halogenated derivatives, organometallic compounds.
Scientific Research Applications
Icos-11-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Icos-11-enamide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. The exact pathways depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Key Observations :
- Chain Saturation : The Z-configured double bond in this compound enhances membrane fluidity compared to saturated analogs like stearamide .
- Functional Groups: Replacing the amide group with a carboxylic acid (as in (Z)-Icos-11-enoic acid) reduces lipid solubility and alters receptor binding .
Physicochemical Properties
Comparative data on solubility, log P, and synthesis complexity:
Notable Trends:
Critical Insights :
- This compound’s pro-apoptotic activity is 3–4× stronger than non-hydroxylated ceramides due to enhanced membrane permeability .
- The carboxylic acid analog ((Z)-Icos-11-enoic acid) shows weaker bioactivity, likely due to reduced cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
